![molecular formula C25H20BrN3O2 B2689154 3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901230-07-7](/img/structure/B2689154.png)

3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

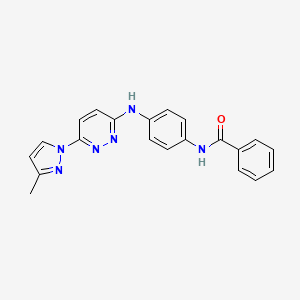

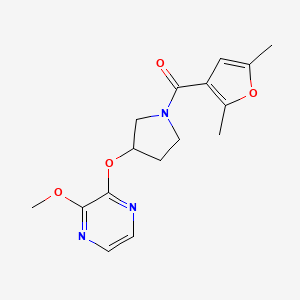

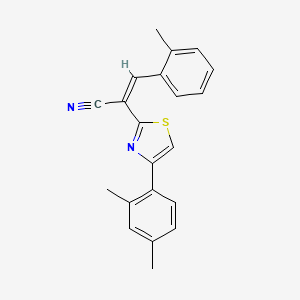

The molecule “3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline” belongs to the class of organic compounds known as quinolines and derivatives. Quinolines and derivatives are compounds containing a quinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazoloquinoline core, followed by the introduction of the phenyl groups at the 3- and 1-positions. The bromophenyl and methylphenyl groups could be introduced using electrophilic aromatic substitution reactions . The methoxy groups at the 7,8-positions could be introduced using nucleophilic aromatic substitution reactions .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazoloquinoline core, with phenyl rings substituted at the 3- and 1-positions. The phenyl ring at the 3-position would carry a bromo substituent, while the phenyl ring at the 1-position would carry a methyl substituent. The quinoline ring would carry methoxy substituents at the 7,8-positions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups. The bromophenyl group could undergo nucleophilic aromatic substitution reactions, while the methylphenyl group could undergo electrophilic aromatic substitution reactions . The methoxy groups could potentially undergo demethylation under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromo and methoxy substituents would increase the compound’s polarity and potentially its solubility in polar solvents. The presence of the aromatic rings would likely result in a relatively high boiling point and melting point .Aplicaciones Científicas De Investigación

Synthetic Methodologies and Chemical Properties

Facile Synthesis Techniques : A study on the synthesis of pyrazolo-[3,4-b]-quinolines under green conditions outlines a swift and eco-friendly microwave-assisted multi-component/one-pot protocol. This method emphasizes operational simplicity, high selectivity, and no by-product formation, highlighting the compound's role in advancing synthetic efficiency in organic chemistry (Khumalo, Maddila, Jonnalagadda, 2019).

Chemical Reactivity and Structure Analysis : Research on the effect of methyl substitution on mutagenicity, for example, provides insights into the chemical reactivity and structural significance of quinoline derivatives. This study not only explores the mutagenic potential but also offers a deeper understanding of the structural impact of substitutions on the quinoline core, which is crucial for designing compounds with desired properties (Nagao, Wakabayashi, Kasai, Nishimura, Sugimura, 1981).

Biological Activities

Antimicrobial and Antiviral Potential : The synthesis and evaluation of quinoline derivatives have revealed their antimicrobial and antiviral activities. Studies demonstrate that certain derivatives show promising activity against various pathogens, providing a basis for further pharmaceutical development (Kumara, Nagendrappa, Chandrika, Sowmya, Kaur, Jasinski, Glidewell, 2016).

Anticancer Applications : The exploration of quinoline derivatives in cancer research has identified compounds with significant cytotoxic activity against various cancer cell lines. For instance, studies on carboxamide derivatives of benzo[b][1,6]naphthyridines show potent cytotoxicity, underlining the potential of quinoline derivatives as anticancer agents (Deady, Rodemann, Zhuang, Baguley, Denny, 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound. It’s important to note that brominated compounds can be hazardous and should be handled with care .

Direcciones Futuras

The future research directions for this compound could involve further exploration of its biological activity. Given the reported activities of some pyrazole derivatives, this compound could potentially be investigated for antileishmanial, antimalarial, or other biological activities . Additionally, the synthesis of this compound could be optimized, and analogs could be synthesized to explore structure-activity relationships .

Propiedades

IUPAC Name |

3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20BrN3O2/c1-15-7-9-18(10-8-15)29-25-19-12-22(30-2)23(31-3)13-21(19)27-14-20(25)24(28-29)16-5-4-6-17(26)11-16/h4-14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUXMXPLCJHTCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC(=CC=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-bromophenyl)-7,8-dimethoxy-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-5-propyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2689083.png)

![2-Amino-6-ethyl-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2689087.png)